molecular formula C30H33N7O5 B10861638 Bcr-abl-IN-8

Bcr-abl-IN-8

Cat. No.: B10861638
M. Wt: 571.6 g/mol
InChI Key: WIXKMJHLNQXNOI-UHFFFAOYSA-N
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Description

BCR-ABL-IN-8 is a potent and selective inhibitor of the BCR-ABL fusion protein, which is a product of the Philadelphia chromosome translocation. This fusion protein is a constitutively active tyrosine kinase that plays a crucial role in the pathogenesis of chronic myeloid leukemia and some forms of acute lymphoblastic leukemia . This compound has been developed to target and inhibit the activity of this fusion protein, thereby providing a therapeutic option for patients with these types of leukemia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCR-ABL-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThese reactions often involve the use of reagents such as palladium catalysts, base, and solvents like dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput screening and automated synthesis techniques. The reaction conditions are carefully controlled to ensure consistency and reproducibility in the final product .

Chemical Reactions Analysis

Types of Reactions

BCR-ABL-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .

Scientific Research Applications

BCR-ABL-IN-8 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of tyrosine kinase inhibitors.

    Biology: Employed in cell-based assays to investigate the role of BCR-ABL in cell signaling and proliferation.

    Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating chronic myeloid leukemia and acute lymphoblastic leukemia.

    Industry: Applied in the development of new therapeutic agents targeting tyrosine kinases

Mechanism of Action

BCR-ABL-IN-8 exerts its effects by binding to the ATP-binding site of the BCR-ABL fusion protein, thereby inhibiting its tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis in leukemia cells. The molecular targets and pathways involved include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BCR-ABL-IN-8

This compound is unique in its high selectivity and potency against the BCR-ABL fusion protein. It has been designed to overcome resistance mutations that limit the efficacy of earlier inhibitors. Its unique binding mode and structural features contribute to its effectiveness in targeting the BCR-ABL fusion protein .

Properties

Molecular Formula

C30H33N7O5

Molecular Weight

571.6 g/mol

IUPAC Name

2-(3-amino-4-methylanilino)-4-(methylamino)-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrimidine-5-carboxamide

InChI

InChI=1S/C30H33N7O5/c1-16-7-9-19(13-22(16)31)35-30-33-15-21(27(32-3)37-30)29(39)36-23-14-20(10-8-17(23)2)34-28(38)18-11-24(40-4)26(42-6)25(12-18)41-5/h7-15H,31H2,1-6H3,(H,34,38)(H,36,39)(H2,32,33,35,37)

InChI Key

WIXKMJHLNQXNOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)N

Origin of Product

United States

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